molecular formula C9H9BrN2O B040244 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 116465-66-8

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

カタログ番号: B040244
CAS番号: 116465-66-8
分子量: 241.08 g/mol
InChIキー: TXUZNUCTJODRQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol (CAS 116465-66-8) is a high-value benzimidazole derivative supplied as a versatile chemical synthon for advanced research and drug discovery. This compound features a benzimidazole core, a privileged scaffold in medicinal chemistry, strategically functionalized with a 5-bromo substituent and a 2-hydroxyethyl side chain. The bromo group offers a reactive handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, while the ethanol moiety enhances solubility and allows for further derivatization. Key Research Applications and Value: Antimicrobial Agent Development: Benzimidazole derivatives are extensively investigated for their potent activity against a range of challenging pathogens. This compound serves as a critical precursor in the synthesis of novel molecules with demonstrated efficacy against Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans . Researchers are exploring these derivatives to combat the growing threat of antibiotic resistance and biofilm formation . Mechanism of Action Research: Derived compounds can interact with essential biological targets. Molecular docking studies suggest that similar benzimidazoles may exert antibacterial effects by targeting (p)ppGpp synthetases/hydrolases (implicated in bacterial persistence), FtsZ proteins (vital for bacterial cell division), and pyruvate kinases . Versatile Chemical Building Block: The distinct reactivity of its functional groups makes this compound an ideal starting point for constructing more complex, polyfunctional molecules for various applications, including materials science and the development of other pharmacologically active agents . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

特性

IUPAC Name

2-(5-bromobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZNUCTJODRQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592211
Record name 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116465-66-8
Record name 2-(5-Bromo-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol, a halogenated benzimidazole derivative of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of pharmacologically active compounds. The introduction of a bromine atom and an ethanol substituent to this core structure modulates its physicochemical properties and biological activity, opening avenues for the development of novel therapeutic agents. This document details the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Molecular Profile

Molecular Formula: C₉H₉BrN₂O

Molecular Weight: 241.09 g/mol

CAS Number: 116465-66-8

The structure of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is characterized by a central benzimidazole ring system. A bromine atom is substituted at the 5-position of the benzene ring, and an ethanol group is attached to one of the nitrogen atoms of the imidazole ring.

Table 1: Physicochemical Properties of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

PropertyValueSource
Molecular FormulaC₉H₉BrN₂O-
Molecular Weight241.09 g/mol Calculated
AppearanceOff-white to pale yellow solid (predicted)-
Melting PointNot explicitly reported; related bromo-benzimidazoles melt in the range of 190-200°C.[1][2]
SolubilityPredicted to be soluble in organic solvents like DMSO and methanol.[2]
pKa9.81±0.10 (Predicted for 2-Bromo-1H-benzimidazole)[2]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; C7 [label="C"]; N2 [label="N"]; Br [label="Br"]; C8 [label="CH2", pos="3.5,0.5!"]; C9 [label="CH2", pos="4.5,1.5!"]; O1 [label="OH", pos="5.5,1!"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Imidazole ring C1 -- N1; N1 -- C7; C7 -- N2; N2 -- C2;

// Substituents C5 -- Br; N1 -- C8; C8 -- C9; C9 -- O1;

// Double bonds C1 -- C6 [style=dotted]; C2 -- C3 [style=dotted]; C4 -- C5 [style=dotted]; C7 -- N1 [style=dotted]; C2 -- N2 [style=dotted]; }

Figure 1: 2D structure of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the N-alkylation of 5-bromo-1H-benzimidazole. This method is a cornerstone in the synthesis of N-substituted benzimidazole derivatives.

Proposed Synthetic Pathway:

The synthesis can be conceptualized in two primary stages:

  • Formation of the Benzimidazole Core: Condensation of 4-bromo-1,2-phenylenediamine with a suitable one-carbon source, such as formic acid or a derivative, yields 5-bromo-1H-benzimidazole.

  • N-Alkylation: The subsequent reaction of 5-bromo-1H-benzimidazole with a suitable alkylating agent, in this case, 2-bromoethanol or ethylene oxide, in the presence of a base, affords the target compound. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Synthetic_Workflow cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Alkylation 4-bromo-1,2-phenylenediamine 4-bromo-1,2-phenylenediamine 5-bromo-1H-benzimidazole 5-bromo-1H-benzimidazole 4-bromo-1,2-phenylenediamine->5-bromo-1H-benzimidazole + Formic Acid (Condensation) 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol 5-bromo-1H-benzimidazole->2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol + 2-Bromoethanol (Base-catalyzed)

Figure 2: Proposed synthetic workflow for 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol.

Experimental Protocol (Hypothetical):

Materials:

  • 5-bromo-1H-benzimidazole

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromo-1H-benzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol.

Characterization:

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.

  • FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H (if any residual starting material is present), C-H, C=N, and O-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Potential Applications in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The introduction of a bromine atom at the 5-position is known to enhance the lipophilicity and, in many cases, the biological activity of the parent compound.

Anticancer Activity

Numerous studies have highlighted the potential of bromo-substituted benzimidazole derivatives as potent anticancer agents.[1][3] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] The mechanism of action is often attributed to the inhibition of key cellular targets such as tubulin polymerization or specific kinases involved in cancer cell proliferation and survival.[4] While the specific anticancer activity of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol has not been extensively reported, its structural similarity to other biologically active bromo-benzimidazoles makes it a compelling candidate for screening in anticancer drug discovery programs.

Antimicrobial Activity

Benzimidazole derivatives are also well-established as antimicrobial agents.[5][6] The presence of the bromine substituent can contribute to enhanced antimicrobial efficacy. Bromo-substituted benzimidazoles have demonstrated activity against a range of bacterial and fungal pathogens.[7] The ethanol moiety might also influence the compound's solubility and cell permeability, potentially impacting its antimicrobial profile. Therefore, 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol warrants investigation for its potential as a novel antibacterial or antifungal agent.

Potential_Applications cluster_applications Therapeutic Potential 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol Anticancer Agent Anticancer Agent 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol->Anticancer Agent Induction of Apoptosis Cell Cycle Arrest Antimicrobial Agent Antimicrobial Agent 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol->Antimicrobial Agent Inhibition of Bacterial Growth Inhibition of Fungal Growth

Figure 3: Potential therapeutic applications of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol.

Conclusion and Future Directions

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a promising, yet underexplored, molecule with significant potential in the field of drug discovery. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a likelihood of interesting biological activities.

For researchers and scientists, this compound represents a valuable scaffold for further chemical modification and biological evaluation. Future research should focus on:

  • Validated Synthesis and Characterization: Development and publication of a detailed, optimized, and validated synthetic protocol, along with comprehensive spectroscopic and physicochemical characterization.

  • Biological Screening: Systematic screening of the compound against a diverse panel of cancer cell lines and microbial strains to identify its primary biological activities.

  • Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to understand the structural requirements for optimal activity and to guide the design of more potent and selective drug candidates.

The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol and its derivatives.

References

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. [Link]

  • Synthesis and Spectral Analysis of Novel Substituted Benzimidazole Derivatives. AWS. [Link]

  • Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. [Link]

  • In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives. ResearchGate. [Link]

  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as se. RSC Publishing. [Link]

  • Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. ResearchGate. [Link]

  • In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole-Based Compounds. ResearchGate. [Link]

  • Physicochemical properties of benzimidazole fungicides and their main metabolite. [Link]

  • Pharmacological Screening of Substituted Benzimidazole Derivatives. [Link]

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI. [Link]

  • Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. PMC. [Link]

  • The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]

  • Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review. Pharmacophore. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]

  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. PMC. [Link]

  • Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. PubMed. [Link]

  • Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. [Link]

  • Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. ResearchGate. [Link]

  • IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]

  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. ACS Publications. [Link]

  • CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. [Link]

  • Synthesis of 4,5-dibromo-o-phenylenediamine. PrepChem.com. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. Semantic Scholar. [Link]

  • SYNTHESIS OF NOVEL 2,5-DIHYDRO-1H-1,5-BENZODIAZEPINES ENCOMPASSING NAPHTHO[2,1-B]FURAN AND EVALUATION OF THEIR PHARMACOLOGICAL A. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

Sources

The Crucial Role of Pharmacophore Analysis in Unlocking the Potential of Brominated Benzimidazole Ethanol Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini]

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. The introduction of bromine atoms and ethanol functionalities onto this versatile scaffold has given rise to a class of derivatives with potent and selective anticancer properties. A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy. This in-depth technical guide provides a comprehensive overview of the pharmacophore analysis of brominated benzimidazole ethanol derivatives, offering a roadmap for researchers and drug development professionals to identify and optimize novel anticancer agents. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references, empowering you to effectively apply these techniques in your own research endeavors.

Introduction: The Promise of Brominated Benzimidazole Ethanol Derivatives in Oncology

Benzimidazole derivatives have a rich history in drug discovery, with applications ranging from anthelmintics to proton pump inhibitors.[1] In the realm of oncology, these heterocyclic compounds have emerged as potent inhibitors of various cellular processes crucial for cancer cell proliferation and survival.[2] The strategic incorporation of bromine atoms into the benzimidazole core can significantly enhance biological activity through mechanisms such as increased binding affinity via halogen bonding and improved metabolic stability. Furthermore, the presence of an ethanol substituent can modulate solubility and provide additional hydrogen bonding interactions with the biological target.

Recent studies have highlighted the potential of brominated benzimidazole derivatives as inhibitors of tubulin polymerization.[3][4] Tubulin, a key component of the cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[4] By disrupting the dynamic process of microtubule assembly and disassembly, these compounds can induce cell cycle arrest, primarily in the G2/M phase, and trigger apoptosis in cancer cells.[5] Many of these inhibitors bind to the colchicine binding site on β-tubulin, a well-validated target for anticancer drug development.[6][7]

Pharmacophore analysis serves as a powerful computational tool to decipher the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.[8] By identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions, we can construct a pharmacophore model that encapsulates the structure-activity relationship (SAR) of a series of compounds. This model can then be used to guide the design of novel, more potent derivatives and to virtually screen large compound libraries for new hits.[8]

This guide will provide a detailed walkthrough of the pharmacophore analysis of brominated benzimidazole ethanol derivatives, using a hypothetical case study to illustrate the key concepts and methodologies.

The Cornerstone of Drug Design: Principles of Ligand-Based Pharmacophore Modeling

In the absence of a high-resolution crystal structure of the target protein with a bound ligand, ligand-based pharmacophore modeling is an indispensable technique.[9] This approach leverages the information from a set of known active compounds to deduce the critical chemical features responsible for their biological activity. The fundamental assumption is that molecules with similar biological activities share a common binding mode and therefore possess a similar arrangement of pharmacophoric features.

The process of ligand-based pharmacophore modeling can be broken down into several key stages, each with its own set of considerations and experimental choices.

The Workflow of Ligand-Based Pharmacophore Modeling

The generation of a robust and predictive pharmacophore model follows a systematic workflow. Understanding the rationale behind each step is crucial for obtaining meaningful results.

Pharmacophore_Workflow A 1. Dataset Preparation (Active & Inactive Ligands) B 2. Conformational Analysis (Generation of 3D Structures) A->B 3D Representation C 3. Feature Identification (Pharmacophoric Features) B->C Spacial Arrangement D 4. Model Generation (Alignment & Hypothesis Building) C->D Common Features E 5. Model Validation (Training & Test Sets, Decoys) D->E Predictive Power Assessment F 6. Model Application (Virtual Screening, Lead Optimization) E->F Guided Drug Discovery

Caption: A generalized workflow for ligand-based pharmacophore modeling.

A Practical Guide: Pharmacophore Analysis of Brominated Benzimidazole Ethanol Derivatives as Tubulin Inhibitors

To illustrate the practical application of pharmacophore analysis, we will now walk through a hypothetical case study focused on a series of brominated benzimidazole ethanol derivatives with known inhibitory activity against tubulin polymerization.

Part 1: Dataset Preparation and Curation

The quality of the input dataset is paramount to the success of any pharmacophore modeling study. A well-curated dataset should consist of a set of structurally diverse compounds with a wide range of biological activities.

Experimental Protocol: Dataset Preparation

  • Compound Selection: Curate a dataset of brominated benzimidazole ethanol derivatives with experimentally determined IC50 values for tubulin polymerization inhibition. Include both highly active and inactive or weakly active compounds to ensure the model can discriminate between them.

  • Data Curation: Standardize the chemical structures, including tautomeric and ionization states, to ensure consistency. For our hypothetical case study, we will use the following set of compounds with fictional, yet realistic, IC50 values based on literature precedents.[5][10]

Table 1: Hypothetical Dataset of Brominated Benzimidazole Ethanol Derivatives and their Tubulin Polymerization Inhibitory Activity

Compound IDR1R2R3R4IC50 (µM)Activity Class
BBE-1 BrHHH0.5Active
BBE-2 HBrHH0.8Active
BBE-3 BrBrHH0.2Highly Active
BBE-4 BrHBrH0.4Active
BBE-5 HHHH15.0Inactive
BBE-6 ClHHH2.5Moderately Active
BBE-7 BrHHOCH35.0Moderately Active
BBE-8 BrHHNO225.0Inactive
BBE-9 BrBrBrBr0.1Highly Active
BBE-10 HBrHF1.2Active

Note: The core structure for these derivatives is a 2-substituted benzimidazole with an ethanol group at the N1 position.

Part 2: Pharmacophore Model Generation and Validation

With a curated dataset, we can now proceed to generate and validate a pharmacophore model. For this, we will utilize a widely used software package such as BIOVIA Discovery Studio.[11]

Experimental Protocol: Ligand-Based Pharmacophore Modeling using Discovery Studio

  • Ligand Preparation: Import the curated dataset into Discovery Studio. Generate 3D conformations for each ligand to explore their conformational space.

  • Feature Mapping: Identify the pharmacophoric features present in the ligands. These typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Aromatic Ring (RA) features.

  • Hypothesis Generation (HypoGen): Utilize the HypoGen algorithm to generate a set of pharmacophore models.[8] This algorithm identifies common features among the active compounds and correlates them with their biological activity.

  • Model Selection and Validation: The generated models are ranked based on statistical parameters such as the correlation coefficient, cost difference, and root mean square deviation (RMSD).[8] The best model is then validated using a test set of compounds that were not used in the model generation. A robust model should be able to accurately predict the activity of the test set compounds.

Hypothetical Pharmacophore Model for Brominated Benzimidazole Ethanol Derivatives:

Based on the structure-activity relationship of known benzimidazole-based tubulin inhibitors that bind to the colchicine site, a plausible pharmacophore model would consist of the following features:

  • Two Aromatic Rings (RA): One corresponding to the benzimidazole core and the other to a substituted phenyl ring often found at the 2-position.

  • One Hydrogen Bond Acceptor (HBA): The nitrogen atom in the imidazole ring.

  • One Hydrogen Bond Donor (HBD): The hydroxyl group of the ethanol substituent.

  • One Hydrophobic Feature (HY): Associated with the bromine atom(s), contributing to hydrophobic interactions within the binding pocket.

Pharmacophore_Model RA1 RA1 HBA HBA RA1->HBA d1 HY HY RA1->HY d2 RA2 RA2 RA2->HBA d3 HBD HBD HBD->HBA d4

Caption: A hypothetical pharmacophore model for brominated benzimidazole ethanol derivatives.

Table 2: Pharmacophoric Features and their Significance

FeatureDescriptionRationale for Inclusion
Aromatic Ring (RA1) Benzimidazole coreEssential for π-π stacking interactions within the colchicine binding site.
Aromatic Ring (RA2) Substituted phenyl ringInteracts with hydrophobic residues in the binding pocket.
Hydrogen Bond Acceptor (HBA) Imidazole nitrogenForms a crucial hydrogen bond with residues like Cys241 in the colchicine site.[12]
Hydrogen Bond Donor (HBD) Ethanol hydroxyl groupCan form hydrogen bonds with backbone carbonyls or side chains of nearby amino acids, enhancing binding affinity.
Hydrophobic (HY) Bromine atom(s)Occupies a hydrophobic pocket, with the potential for halogen bonding, contributing to increased potency.
Part 3: Experimental Validation of the Pharmacophore Model

A predictive pharmacophore model should be validated experimentally. For tubulin inhibitors, the in vitro tubulin polymerization assay is the gold standard.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents and Materials: Purified bovine or porcine brain tubulin, GTP, polymerization buffer (e.g., PIPES buffer), and a temperature-controlled spectrophotometer.[13]

  • Assay Procedure: a. Prepare a reaction mixture containing tubulin and GTP in the polymerization buffer. b. Add the test compound (brominated benzimidazole ethanol derivative) at various concentrations. Include positive (e.g., colchicine) and negative (e.g., DMSO) controls.[14] c. Initiate polymerization by raising the temperature to 37°C. d. Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the mass of microtubules formed.[14]

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.

The experimental IC50 values should correlate well with the predicted activities from the pharmacophore model, thus validating its predictive power.

Signaling Pathways and Mechanism of Action

The inhibition of tubulin polymerization by brominated benzimidazole ethanol derivatives sets off a cascade of cellular events, ultimately leading to apoptosis. Understanding these downstream effects is crucial for a comprehensive evaluation of these compounds as anticancer agents.

Signaling_Pathway A Brominated Benzimidazole Ethanol Derivative B Binding to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Activation of Apoptotic Pathways E->F G Cancer Cell Death F->G

Caption: Signaling pathway initiated by tubulin polymerization inhibition.

Conclusion and Future Directions

Pharmacophore analysis is an indispensable tool in the rational design and discovery of novel brominated benzimidazole ethanol derivatives as potent anticancer agents. By elucidating the key structural features required for tubulin polymerization inhibition, this computational approach enables researchers to prioritize synthetic efforts, optimize lead compounds, and identify new chemical entities with improved efficacy and selectivity. The integration of pharmacophore modeling with experimental validation, such as the in vitro tubulin polymerization assay, provides a robust framework for advancing these promising compounds through the drug discovery pipeline. Future research in this area should focus on developing more refined pharmacophore models that can predict not only potency but also selectivity for specific cancer cell types and reduced off-target effects.

References

Sources

Strategic Utilization of 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol Content Type: Technical Whitepaper & Strategic Guide

Executive Summary & Critical Data Correction

Status: High-Value Intermediate Primary Application: Kinase Inhibitor Scaffold / Linker Chemistry Corrected CAS Number: 116465-66-8 (Verified)

CRITICAL ADVISORY: The CAS number provided in the initial request (957230-65-8 ) corresponds to Isofagomine D-Tartrate , a pharmacological chaperone for Gaucher disease. This is a completely distinct chemical entity. This guide focuses exclusively on the benzimidazole derivative requested by the text description: 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol .

Chemical Profile
PropertyData
IUPAC Name 2-(5-bromo-1H-benzimidazol-1-yl)ethanol
Common Name 1-(2-Hydroxyethyl)-5-bromobenzimidazole
Molecular Formula C₉H₉BrN₂O
Molecular Weight 241.08 g/mol
Exact Mass 239.99 g/mol
Key Functionality 5-Bromo handle (Suzuki/Buchwald coupling); N1-Ethanol (Linker/Solubility)

Synthetic Pathways & Regiocontrol (The "Expertise" Pillar)

The synthesis of 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol presents a classic problem in heterocyclic chemistry: tautomeric regioselectivity .

The Isomer Challenge

The precursor, 5-bromobenzimidazole, exists in tautomeric equilibrium. Alkylation at the N1 position (desired) versus the N3 position yields two distinct regioisomers:

  • 1,5-isomer: 2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethanol (Target)

  • 1,6-isomer: 2-(6-bromo-1H-benzo[d]imidazol-1-yl)ethanol (Impurity)

Commercially available "5-bromobenzimidazole" alkylation products are often mixtures. For high-fidelity SAR (Structure-Activity Relationship) studies, isolating the pure 1,5-isomer is non-negotiable.

Optimized Synthetic Protocol

Objective: Maximize the 1,5-isomer ratio and ensure removal of the 1,6-impurity.

  • Reactants: 5-Bromobenzimidazole (1.0 eq), Ethylene Carbonate (1.2 eq) [Preferred over 2-bromoethanol for safety and atom economy].

  • Catalyst/Base: Potassium Carbonate (K₂CO₃) or catalytic NaOH.

  • Solvent: DMF or NMP (Polar aprotic solvents favor N-alkylation).

  • Conditions: Heat to 120°C for 4–6 hours.

Purification Strategy (Self-Validating System): The 1,5- and 1,6-isomers have slightly different dipole moments and solubilities.

  • Step 1: Crude precipitation in water.

  • Step 2: Recrystallization from Ethanol/Water (8:2). The 1,6-isomer is typically more soluble in the mother liquor, enriching the precipitate in the 1,5-isomer.

  • Validation: 1H-NMR NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Target Signal: NOE correlation between the N1-methylene protons and the C7-proton (singlet-like aromatic proton).

    • 1,6-isomer: The N1-methylene protons will show NOE with a C7-proton that is a doublet (ortho-coupling).

Visualizing the Workflow

The following diagram illustrates the synthetic decision tree and quality control checkpoints.

SynthesisWorkflow Start 5-Bromobenzimidazole (Tautomeric Mix) Reagent Ethylene Carbonate (K2CO3, DMF, 120°C) Start->Reagent Alkylation Intermediate Crude Mixture (1,5- and 1,6-isomers) Reagent->Intermediate Ring Opening Purification Recrystallization (EtOH/H2O) Intermediate->Purification Isomer Enrichment QC QC: NOESY NMR (Confirm Regiochemistry) Purification->QC Sample QC->Purification Fail (<95%) Final Pure 1,5-Isomer (CAS 116465-66-8) QC->Final Pass (>98%)

Caption: Figure 1. Regioselective synthesis and purification workflow for isolating the 1,5-substituted benzimidazole isomer.

Medicinal Chemistry Applications

This molecule acts as a bifunctional scaffold. The bromine atom serves as a "warhead" attachment point, while the hydroxyethyl tail modulates solubility and permeability (LogP).

A. Kinase Inhibition (CK2 & Topoisomerase)

Benzimidazoles are bioisosteres of purines (adenine), making them natural ATP-competitive inhibitors.

  • Mechanism: The benzimidazole core mimics the adenine ring of ATP, binding to the hinge region of kinases.

  • Role of 5-Br: Used in Suzuki-Miyaura coupling to attach aryl groups that occupy the hydrophobic pocket II of the kinase active site.

  • Role of N-Ethanol: Solubilizing group that often projects towards the solvent front, improving oral bioavailability.

B. Linker Chemistry for PROTACs

The terminal hydroxyl group is a prime handle for further functionalization into PROTACs (Proteolysis Targeting Chimeras).

  • Workflow: Convert the -OH to a Tosylate or Mesylate -> Nucleophilic displacement with a linker chain -> Attachment to E3 ligase ligand (e.g., Thalidomide).

Pathway Visualization

MedChemApplications Core 2-(5-Bromo-1H-benzimidazol-1-yl)ethanol Suzuki Pd-Catalyzed Coupling (at 5-Br position) Core->Suzuki Linker OH Functionalization (at Ethanol tail) Core->Linker KinaseInhib ATP-Competitive Kinase Inhibitor Suzuki->KinaseInhib Aryl extension PROTAC PROTAC Linker (E3 Ligase Recruitment) Linker->PROTAC Chain elongation

Caption: Figure 2. Divergent synthesis utility: From kinase inhibition to targeted protein degradation.

Supplier Availability & Sourcing Strategy

Given the isomer complexity, sourcing requires strict "Certificate of Analysis" (CoA) scrutiny. Do not rely solely on the chemical name; verify the structure image and CAS.

Verified Suppliers (Based on CAS 116465-66-8):

SupplierPurity GradeNotes
BLD Pharm >97%Reliable for building blocks; check for isomer specificity.
Combi-Blocks 95%+Often stocks the 5-bromo isomer specifically.
Enamine ScreeningGood for analogs; check "REAL Database" for availability.
Sigma/Millipore ResearchLikely lists under the generic name; verify CAS 116465-66-8.

Procurement Checklist:

  • Request H-NMR: Ensure the supplier provides the full spectra, not just the peak list. Look for the N1-CH2 triplet at ~4.2 ppm and distinct aromatic splitting.

  • Ask for Regio-purity: Explicitly ask if the batch is a mix of 5-Br and 6-Br. A 90:10 mix is common in cheaper grades but unacceptable for late-stage lead optimization.

References

  • Begunov, R., et al. (2020). Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro- and 2-(5-nitro-1H-benzimidazol-1-yl)anilines. Semantic Scholar. Retrieved from [Link]

  • Pandey, S., et al. (2022).[1][2] Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Practical Guide to the N-alkylation of 5-bromobenzimidazole with 2-bromoethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the N-alkylation of 5-bromobenzimidazole using 2-bromoethanol. N-alkylated benzimidazoles are crucial scaffolds in medicinal chemistry, and this guide offers a detailed, step-by-step procedure for the synthesis of 2-(5-bromo-1H-benzimidazol-1-yl)ethanol. The document elucidates the underlying reaction mechanism, explains the rationale behind procedural choices, and includes methods for reaction monitoring, product purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic method.

Reaction Principle and Mechanism

The N-alkylation of 5-bromobenzimidazole proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the benzimidazole's N-H proton by a base, which generates a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide leaving group to form the desired N-alkylated product.

Regioselectivity: Benzimidazole exists in a tautomeric equilibrium between the 5-bromo and 6-bromo forms. Alkylation can theoretically occur at either the N1 or N3 position. While a mixture of isomers is possible, the electronic effects of the bromine substituent typically favor the formation of the 1,5-disubstituted product.[1] However, reaction conditions can influence the isomeric ratio.[1][2] This protocol is optimized for the primary isomer.

Key Reaction Steps:

  • Deprotonation: A base abstracts the acidic proton from the imidazole ring.

  • Nucleophilic Attack: The resulting anion attacks the primary carbon of 2-bromoethanol.

  • Displacement: The bromide ion is expelled, forming the C-N bond.

Reaction_Mechanism cluster_reactants Step 1: Deprotonation cluster_attack Step 2: SN2 Attack Benzimidazole 5-Bromobenzimidazole Anion Benzimidazolide Anion Benzimidazole->Anion + Base Base Base (e.g., K₂CO₃) Product 2-(5-bromo-1H-benzimidazol-1-yl)ethanol Anion->Product + 2-Bromoethanol Bromoethanol 2-Bromoethanol Experimental_Workflow A 1. Setup Combine 5-bromobenzimidazole, K₂CO₃, and CH₃CN B 2. Reagent Addition Add 2-bromoethanol A->B C 3. Reaction Reflux at 80-85 °C (12-24h) B->C D 4. Monitoring Track with TLC until SM is consumed C->D D->C Incomplete E 5. Work-up Cool, filter solids, and concentrate solvent D->E Complete F 6. Purification Silica gel column chromatography E->F G 7. Characterization Obtain pure product and analyze (NMR, MS) F->G

Sources

Application Notes and Protocols for the Scale-Up Production of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is a key intermediate in the synthesis of various pharmaceutically active compounds. The benzimidazole core is a prominent scaffold in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including antiviral, anticancer, and anthelmintic agents.[1][2] The presence of the bromo-substituent and the hydroxyethyl chain provides versatile handles for further molecular elaboration, making this compound a valuable building block in drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from laboratory-scale synthesis to pilot or industrial-scale production.

Synthetic Strategies and Process Considerations

The synthesis of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol is typically achieved through a two-step process:

  • Formation of the Benzimidazole Ring: Condensation of 4-bromo-1,2-diaminobenzene with a suitable C1 synthon.

  • N-Alkylation: Introduction of the 2-hydroxyethyl group onto the N1 position of the 5-bromobenzimidazole intermediate.

While various methods exist for the synthesis of benzimidazoles, for large-scale production, the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid is often preferred due to its atom economy and the availability of starting materials.[3][4]

The N-alkylation step is critical and requires careful optimization to ensure high regioselectivity and yield.[5] The choice of alkylating agent, base, and solvent system significantly influences the reaction outcome.

Diagram of the Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Benzimidazole Formation cluster_1 Step 2: N-Alkylation A 4-Bromo-1,2-diaminobenzene C 5-Bromobenzimidazole A->C Condensation B Formic Acid B->C D 5-Bromobenzimidazole F 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol D->F N-Alkylation E 2-Bromoethanol E->F

Caption: Synthetic pathway for 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol.

Detailed Scale-Up Protocol

This protocol outlines a robust and scalable method for the production of 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol.

Part 1: Synthesis of 5-Bromobenzimidazole

Materials:

  • 4-Bromo-1,2-diaminobenzene

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10% w/v)

  • Activated charcoal

Equipment:

  • Glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling mantle

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the glass-lined reactor with 4-bromo-1,2-diaminobenzene and formic acid. The molar ratio should be approximately 1:1.2.

  • Reaction: Slowly heat the mixture to reflux (around 100-110 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add concentrated hydrochloric acid to protonate the product and facilitate precipitation.

  • Neutralization and Precipitation: Slowly add 10% sodium hydroxide solution to the acidic mixture with vigorous stirring until the pH reaches 7-8. This will precipitate the crude 5-bromobenzimidazole.

  • Isolation and Washing: Isolate the precipitate by filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Decolorization and Recrystallization: The crude product can be purified by recrystallization from an ethanol/water mixture. For colored impurities, a hot filtration with activated charcoal can be performed.[6]

  • Drying: Dry the purified 5-bromobenzimidazole in a vacuum oven at 60-70 °C until a constant weight is achieved.

Part 2: N-Alkylation to 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

Materials:

  • 5-Bromobenzimidazole

  • 2-Bromoethanol

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Equipment:

  • Glass-lined reactor with overhead stirrer, dropping funnel, and temperature probe

  • Heating/cooling mantle

  • Filtration unit

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the reactor with 5-bromobenzimidazole and anhydrous potassium carbonate in DMF. The molar ratio of 5-bromobenzimidazole to potassium carbonate should be approximately 1:1.5.

  • Reagent Addition: Slowly add 2-bromoethanol (1.1 equivalents) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 8-12 hours. Monitor the reaction progress by TLC. The use of a strong base like potassium carbonate in a polar aprotic solvent like DMF is effective for the deprotonation of the benzimidazole nitrogen, facilitating the N-alkylation.[7]

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Solvent Removal: Remove the DMF from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine solution to remove any remaining DMF and inorganic impurities.

  • Crystallization: Concentrate the ethyl acetate layer and allow the product to crystallize. The crystallization process can be initiated by cooling or by the addition of a non-polar co-solvent like hexane.

  • Drying: Isolate the crystalline product by filtration and dry under vacuum at 50-60 °C.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Synthesis of 5-Bromobenzimidazole cluster_1 N-Alkylation A1 Charge Reactor with 4-Bromo-1,2-diaminobenzene and Formic Acid A2 Heat to Reflux A1->A2 A3 Cool and Add HCl A2->A3 A4 Neutralize with NaOH A3->A4 A5 Filter and Wash A4->A5 A6 Recrystallize A5->A6 A7 Dry A6->A7 B1 Charge Reactor with 5-Bromobenzimidazole and K2CO3 in DMF A7->B1 Intermediate Product B2 Add 2-Bromoethanol B1->B2 B3 Heat to 60-70°C B2->B3 B4 Cool and Filter B3->B4 B5 Remove DMF B4->B5 B6 Extract with Ethyl Acetate B5->B6 B7 Crystallize B6->B7 B8 Dry B7->B8

Caption: Step-by-step experimental workflow for the synthesis.

Process Optimization and Troubleshooting

ParameterRecommendationRationaleTroubleshooting
Solvent Selection DMF is a good choice for N-alkylation.It has a high boiling point and effectively solubilizes the reactants and the benzimidazolide anion.If DMF is problematic for downstream processes, other polar aprotic solvents like DMSO or acetonitrile can be explored.
Base Selection Anhydrous potassium carbonate is effective and cost-efficient.It is a strong enough base to deprotonate the benzimidazole nitrogen.For less reactive substrates, stronger bases like sodium hydride (NaH) can be used, but require stricter anhydrous conditions.[3]
Temperature Control Maintain the N-alkylation reaction at 60-70 °C.Higher temperatures can lead to side reactions and decomposition.If the reaction is sluggish, a slight increase in temperature can be attempted, but with careful monitoring for byproduct formation.
Purification Recrystallization is the primary method for purification.It is a scalable and effective method for removing most impurities.If recrystallization is insufficient, column chromatography can be used for smaller scales, or a different solvent system for recrystallization should be explored.[6]

Safety Information

4-Bromo-1,2-diaminobenzene:

  • Hazards: Toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[8]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust.[9]

2-Bromoethanol:

  • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[4]

  • Precautions: Use in a chemical fume hood with appropriate PPE, including chemical-resistant gloves and splash goggles. Keep away from heat and open flames.[10]

General Precautions:

  • All reactions should be carried out by trained personnel in a well-equipped chemical laboratory.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Ensure proper grounding of equipment to prevent static discharge, especially when handling flammable solvents.[10]

References

  • Vertex AI Search. Handling and Storage of 4-bromo-1,2-diaminobenzene.
  • ResearchGate. N-alkylation induced ring opening of benzimidazoles.
  • BenchChem. Scaling Up the Synthesis of 2-Substituted Benzimidazoles.
  • DC Fine Chemicals.
  • ResearchGate.
  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Alfa Aesar.
  • Spectrum Chemical.
  • BLDpharm. 2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethanol.
  • BenchChem.
  • PMC.
  • PubMed. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model.
  • Revue Roumaine de Chimie. Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4).
  • European Patent Office. PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - EP 3404032 B1.
  • ResearchGate. Reevaluating the synthesis of 2,5-disubstituted-1H-benzimidazole derivatives by different green activation techniques and their biological activity as antifungal and antimicrobial inhibitor.
  • Google Patents. US4280957A - Imidazodiazepines and processes therefor.
  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • Arabian Journal of Chemistry.
  • EUDL. Synthesis, characterization and corrosion inhibition study of 2-(α-hydroxyethyl)benzimidazole.
  • BenchChem. Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Indian Academy of Sciences. IV.
  • IJFMR. Synthesis of Benzimidazoles using High Yield Thermal Method.
  • International Journal of Pharmaceutical, Chemical and Biological Sciences. SYNTHESIS OF NOVEL SUBSTITUTED BENZIMIDAZOLE.
  • ResearchGate.
  • MDPI.
  • PMC. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
  • PMC.
  • PMC. (±)-1-(1H-Benzimidazol-2-yl)ethanol.
  • MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking.

Sources

Troubleshooting & Optimization

Improving yield of 5-bromobenzimidazole N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working with benzimidazole scaffolds.

Status: Operational | Topic: Yield & Regioselectivity Optimization Audience: Medicinal Chemists, Process Chemists Scope: Direct N-alkylation using alkyl halides (


 mechanism)

Module 1: The Regioselectivity Crisis (The #1 Yield Killer)

User Issue: "I am getting a 50:50 or 60:40 mixture of isomers. My isolated yield of the desired 5-bromo product is low because I lose half my material to the 6-bromo isomer."

The Technical Reality

The 5-bromobenzimidazole scaffold exists in a tautomeric equilibrium between the 5-bromo and 6-bromo forms. Upon deprotonation, the resonance-stabilized anion is ambident.

  • Path A (Attack at N1): Yields 1-alkyl-5-bromobenzimidazole (Desired).

  • Path B (Attack at N3): Yields 1-alkyl-6-bromobenzimidazole (Undesired isomer).

Because the bromine atom is at the C5 position (meta to the nitrogens), steric differentiation is minimal. Electronic effects (inductive withdrawal by Br) slightly deactivate N1, often making N3 more nucleophilic, leading to the 6-bromo isomer being the major product in many standard conditions (approx. 1:1 to 1:2 ratio).

Visualizing the Problem

Benzimidazole_Alkylation Start 5-Bromobenzimidazole (Tautomeric Mix) Base Base (Deprotonation) Start->Base Anion Resonance Stabilized Anion Base->Anion  -H+ RX Alkyl Halide (R-X) Anion->RX Prod_5 Product A: 1-alkyl-5-bromo (N1 Alkylation) RX->Prod_5  Path A (Steric/Electronic Mix) Prod_6 Product B: 1-alkyl-6-bromo (N3 Alkylation) RX->Prod_6  Path B (Often Favored Electronically)

Figure 1: The bifurcation of the alkylation pathway leading to isomeric mixtures.

Module 2: Optimization Protocols (Yield Enhancement)

User Issue: "My reaction is incomplete, or I am seeing decomposition/tar."

Protocol A: The "Cesium Effect" (Recommended for High Value Substrates)

Why: Cesium carbonate (


) in DMF is superior to Sodium Hydride (

). The large ionic radius of Cesium (

) creates a "loose ion pair" with the benzimidazole anion, significantly enhancing nucleophilicity compared to the tight ion pair formed with Sodium. This often allows for lower temperatures and cleaner reaction profiles [1].

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-bromobenzimidazole (1.0 equiv) in anhydrous DMF (

    
    ).
    
  • Base Addition: Add

    
     (1.5 - 2.0 equiv). Note: Ensure the base is finely ground/powdered.
    
  • Activation: Stir at Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange (anion formation).

  • Alkylation: Add Alkyl Halide (1.1 - 1.2 equiv) dropwise.

  • Monitoring: Stir at RT for 2-4 hours. Only heat to 60°C if starting material persists after 4 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over

    
    .
    
Protocol B: Phase Transfer Catalysis (For Scale-Up)

Why: If DMF is difficult to remove or costs are sensitive, use a biphasic system.

  • Solvent: Toluene or THF.

  • Base: 50% NaOH (aq) or solid KOH.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI (10 mol%).

  • Mechanism: The quaternary ammonium salt shuttles the benzimidazole anion into the organic phase, protecting it from hydration and increasing reaction rate [2].

Module 3: Troubleshooting & FAQs

Q1: I cannot separate the 5-bromo and 6-bromo isomers by column chromatography. What now?

Diagnosis: These isomers have nearly identical


 values in standard Hexane/EtOAc systems.
Solution: 
  • Change the Stationary Phase: Switch to Dichloromethane (DCM) / Methanol (99:1 to 95:5). The polarity difference often resolves the isomers better than EtOAc.

  • Recrystallization: If one isomer is solid and the other is oil (common with long alkyl chains), try triturating the mixture with cold diethyl ether or pentane. The 5-bromo isomer often has a different melting point than the 6-bromo.

  • Regioselective Synthesis (Alternative): If separation fails, you must avoid the ambiguity by synthesizing the ring after placing the alkyl group (e.g., reductive alkylation of 4-bromo-2-nitroaniline followed by cyclization).

Q2: I am seeing a "spot-to-spot" conversion, but the yield is only 40%. Where is the rest?

Diagnosis: Dialkylation (Quaternization). Explanation: The product (N-alkyl benzimidazole) is still nucleophilic. If you use a large excess of alkyl halide or high heat, the N3 position will also be alkylated, forming a dialkyl benzimidazolium salt. Fix:

  • These salts are water-soluble. You lost them in the aqueous wash during workup.

  • Strict Stoichiometry: Use exactly 1.05 - 1.1 equiv of alkyl halide.

  • Lower Temperature: Run at 0°C -> RT. Do not heat unless necessary.

Q3: The reaction works for Methyl Iodide but fails for Benzyl Bromide.

Diagnosis: This is counter-intuitive (Benzyl bromide is very reactive), suggesting O-alkylation or Polymerization if substituents are sensitive. Check: Are you using DMSO? Benzyl halides can react violently or decompose in DMSO with strong bases. Switch to Acetonitrile (MeCN) with


 at reflux for benzylic electrophiles.

Module 4: Comparative Data Table

VariableCondition A (Standard)Condition B (Optimized)Condition C (Green/Scale)
Base NaH (60% oil)

NaOH (50% aq)
Solvent THF or DMFDMF (Anhydrous)Toluene or Water
Additive NoneNoneTBAB (10 mol%)
Temp 0°C to RTRT60-80°C
Yield 60-80%85-95% 70-90%
Selectivity Poor (~1:1)Moderate (~1.5:1)Poor (~1:1)
Risk Moisture sensitive, H2 gasExpensiveEmulsions

Module 5: Decision Tree for Troubleshooting

Troubleshooting_Tree Problem Identify Failure Mode LowYield Low Isolated Yield Problem->LowYield NoRxn No Reaction / SM Recovered Problem->NoRxn WrongIso Wrong Isomer (6-Br) Problem->WrongIso CheckAq Check Aqueous Layer (Did you make the salt?) LowYield->CheckAq BaseStr Base too weak? NoRxn->BaseStr SepTech Separation Failure? WrongIso->SepTech ReduceTemp Reduce Temp / Reduce Alkyl Halide Equiv CheckAq->ReduceTemp Yes, product in water SwitchNaH Switch to NaH/DMF or Heat to 80°C BaseStr->SwitchNaH TryDCM Switch Column to DCM:MeOH (98:2) SepTech->TryDCM

Figure 2: Diagnostic workflow for identifying the root cause of reaction failure.

References

  • Cesium Carbonate Promoted N-Alkylation

    • Title: -Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkyl
    • Source: ResearchG
    • URL:[Link]

  • Phase Transfer Catalysis & Green Methods

    • Title: An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium.[1][2]

    • Source: Tetrahedron / ScienceDirect.
    • URL:[Link]

  • Regioselectivity Mechanisms (Indazole/Benzimidazole Parallels)

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[3][4][5]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Isomer Separation & Biological Activity

    • Title: Design and synthesis of positional isomers of 5 and 6-bromo-1-[(phenyl)sulfonyl]-2-[(4-nitrophenoxy)methyl]-1H-benzimidazoles.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[6]

    • URL:[Link]

Sources

Purification strategies for 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol

Case ID: PUR-BZ-5BR-ETH Status: Active Guide Subject: Isolation of regioisomerically pure 5-bromo-N1-hydroxyethyl benzimidazole from crude alkylation mixtures.

Executive Summary

The purification of 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol presents a specific challenge common to benzimidazole chemistry: regioisomerism . The precursor, 5-bromobenzimidazole, exists as a tautomeric mixture (5-bromo and 6-bromo forms are chemically equivalent in solution). However, upon N-alkylation (typically with 2-chloroethanol or ethylene carbonate), this symmetry breaks, yielding two distinct stable isomers:

  • The Target (1,5-isomer): 5-bromo-1-(2-hydroxyethyl)benzimidazole.

  • The Impurity (1,6-isomer): 6-bromo-1-(2-hydroxyethyl)benzimidazole.

These isomers often possess nearly identical


 values and solubility profiles, making standard workups insufficient. This guide details the strategies to separate these isomers and remove unreacted starting materials.

Module 1: The Regioisomer Challenge (Root Cause Analysis)

Before attempting purification, it is critical to understand the composition of your crude mixture. The ratio of 1,5- to 1,6-isomer is dictated by the alkylation conditions (base strength, solvent polarity, and steric hindrance).

Visualizing the Problem: The following diagram illustrates the divergence point where the crude mixture is formed.

G Start 5-Bromobenzimidazole (Tautomeric Mixture) Anion Delocalized Anion (Formed by Base) Start->Anion Deprotonation Target TARGET: 1,5-Isomer (N1 Alkylation) Anion->Target Path A (Steric/Electronic Control) Impurity IMPURITY: 1,6-Isomer (N3 Alkylation) Anion->Impurity Path B Reagent Alkylation Agent (e.g., 2-Haloethanol) Reagent->Target Reagent->Impurity

Caption: Divergent synthesis pathway yielding the target 1,5-isomer and the difficult-to-separate 1,6-isomer.

Module 2: Troubleshooting & Purification Protocols

Issue A: "My TLC shows one spot, but NMR shows a mixture."

Diagnosis: The 1,5 and 1,6 isomers have very similar polarities. Standard silica TLC (Hexane/EtOAc) often fails to resolve them. Solution:

  • Modify TLC System: Switch to DCM:Methanol (95:5) or DCM:Acetone (90:10) . Benzimidazoles interact strongly with silica; adding a trace of Ammonia or Triethylamine (1%) to the eluent can sharpen the spots and improve resolution.

  • Verify with 1H-NMR: Look at the aromatic region. The proton at C4 (singlet-like) will have a slightly different chemical shift between the two isomers due to the proximity of the N-alkyl group vs. the lone pair.

Protocol 1: Fractional Recrystallization (Scalable Method)

Crystallization is the preferred method for separating regioisomers on a gram-to-kilogram scale, relying on the difference in crystal lattice energy rather than polarity.

  • Solvent System: Ethanol/Water or Acetonitrile.

  • Principle: The 1,5-isomer is typically higher melting and less soluble in polar protic solvents than the 1,6-isomer due to symmetry arguments, though this must be empirically verified for your specific batch.

Step-by-Step:

  • Dissolution: Dissolve the crude brown solid in minimal boiling Ethanol (absolute) .

  • Hot Filtration: If insoluble black tar remains, filter hot through a Celite pad to remove oxidized polymer byproducts.

  • Nucleation: Allow the solution to cool to room temperature slowly. If no crystals form, add Water dropwise until the solution turns slightly turbid (cloud point), then reheat to clarify and cool again.

  • Aging: Let the mixture stand at 4°C for 12 hours.

  • Filtration: Filter the white needles. Do not discard the mother liquor ; it likely contains the other isomer and residual product.

  • Validation: Check the purity of the crystals via HPLC or NMR. If the ratio of 1,5:1,6 has improved (e.g., from 60:40 to 90:10), repeat the recrystallization.

Protocol 2: pH-Swing Extraction (Removing Starting Material)

If your crude contains unreacted 5-bromobenzimidazole, simple solvent washes will fail because both the product and starting material are basic. However, the starting material has an acidic proton (N-H), while the product does not.

Step-by-Step:

  • Dissolve the crude mixture in Ethyl Acetate .

  • Wash 1 (Basic Wash): Extract with 0.1 M NaOH .

    • Mechanism:[1] The unreacted 5-bromobenzimidazole (pKa ~12 for N-H deprotonation) will form a water-soluble sodium salt and move to the aqueous layer.

    • Product: The N-alkylated product has no acidic proton and remains in the organic layer.

  • Wash 2 (Neutralization): Wash the organic layer with Brine to remove excess base.

  • Dry & Concentrate: Dry over

    
     and evaporate.
    

Module 3: High-Purity Isolation (Chromatography)

For analytical standards or when crystallization fails to separate the isomers, Flash Column Chromatography is required.

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

Gradient StepSolvent Ratio (DCM:MeOH)Target Component
Equilibration 100:0Column conditioning
Elution 1 99:1Non-polar impurities (bis-alkylated byproducts)
Elution 2 98:2 to 95:5Target 1,5-Isomer (usually elutes second)
Flush 90:10Polar tars and salts

Note: The elution order of 1,5 vs 1,6 isomers is substrate-dependent. You must collect fractions and identify the "major" peak (assuming 1,5 is favored) via NMR.

Module 4: Decision Logic for Purification

Use this workflow to determine the most efficient purification path for your specific crude profile.

PurificationLogic Crude Crude Mixture CheckSM Is Starting Material Present? (TLC/HPLC) Crude->CheckSM BaseWash Perform NaOH Wash (Protocol 2) CheckSM->BaseWash Yes (Remove N-H SM) CheckIso Isomer Ratio Acceptable? (>95:5) CheckSM->CheckIso No BaseWash->CheckIso Recryst Recrystallization (Protocol 1) CheckIso->Recryst No (Major Isomer >60%) Column Flash Chromatography (Module 3) CheckIso->Column No (Complex Mixture) Final Pure 2-(5-Bromo...)-ethanol CheckIso->Final Yes Recryst->Final Column->Final

Caption: Decision tree for selecting the optimal purification strategy based on impurity profile.

FAQ: Frequently Asked Questions

Q: Why is my product turning pink/red during storage? A: Benzimidazoles are prone to oxidation, particularly if trace copper or iron salts (from reagents) are present. The color often comes from the formation of trace azo- or nitro- species.

  • Fix: Pass the solution through a small pad of activated charcoal or silica before final crystallization. Store the solid in the dark under argon.

Q: Can I use HPLC to separate the isomers? A: Yes. For Prep-HPLC, use a C18 column with a water/acetonitrile gradient containing 0.1% Formic Acid or Ammonium Bicarbonate . The basic nature of the benzimidazole tailors well to high pH buffers (pH 10 with Ammonium Hydroxide) if your column is resistant (e.g., Waters XBridge), often yielding better peak shape than acidic conditions.

Q: How do I confirm I have the 5-bromo and not the 6-bromo isomer? A: NOE (Nuclear Overhauser Effect) NMR is the gold standard.

  • Irradiate the

    
     protons of the ethanol chain attached to N1.
    
  • 1,5-Isomer: You should see an NOE enhancement of the proton at C7 and C2.

  • 1,6-Isomer: You should see an NOE enhancement of the proton at C7 (which is now a singlet-like proton due to Br at C6) and C2.

  • Distinction: In the 1,5-isomer, the proton at C4 (ortho to Br) is far from the N1-chain. In the 1,6-isomer, the proton at C7 (ortho to Br) is close to the N1-chain.

References

  • Benzimidazole Synthesis & Alkylation

    • Title: The Synthesis of Benzimidazole Deriv
    • Source: BenchChem.[1]

  • Regioisomer Separation Strategies

    • Title: Separation of Optical Isomers of MRC-01 and Their Biological Activities (Discussing isomeric separ
    • Source: ResearchG
    • URL:[Link]

  • Solubility & Physical Properties

    • Title: 2-Bromo-1H-benzimidazole Properties and Applications.[2]

    • Source: ChemicalBook.
  • General Recrystallization Solvents

    • Title: Solvents for Recrystalliz
    • Source: University of Rochester, Dept of Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Benzimidazole Ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for the successful synthesis of benzimidazole ethanols, with a specific focus on optimizing reaction temperature.

Introduction: The Critical Role of Temperature in Benzimidazole Ethanol Synthesis

The synthesis of 2-(1-hydroxyethyl)benzimidazole, a key scaffold in medicinal chemistry, is typically achieved through the condensation of o-phenylenediamine with lactic acid.[1] This reaction, a variant of the Phillips condensation, is highly dependent on temperature.[2] Temperature control is paramount as it directly influences reaction kinetics, product yield, purity, and the formation of byproducts.[3][4] Under-heating can lead to sluggish or incomplete reactions, while excessive heat can promote side reactions and degradation of starting materials or the desired product.[5] This guide will provide the expertise to navigate the nuances of temperature optimization for a successful and reproducible synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of benzimidazole ethanols, with a focus on temperature-related challenges.

Q1: My reaction is showing a very low yield of the desired benzimidazole ethanol. What are the likely temperature-related causes?

A1: Low yields are a common problem and can often be traced back to suboptimal reaction temperatures.[6][7]

  • Insufficient Temperature: The condensation reaction between o-phenylenediamine and lactic acid requires sufficient energy to overcome the activation barrier for both the initial amide formation and the subsequent intramolecular cyclization and dehydration.[1][2] If the temperature is too low, the reaction rate will be very slow, resulting in a low conversion of starting materials. Some reactions that show poor yields at room temperature can be significantly improved with heating.[6][7]

  • Inadequate Reaction Time at a Given Temperature: Temperature and reaction time are intrinsically linked. A lower reaction temperature will necessitate a longer reaction time to achieve a comparable yield.[6] It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at your chosen temperature.[8][9]

Q2: I'm observing significant byproduct formation. How can I adjust the temperature to improve the purity of my product?

A2: The formation of byproducts is a strong indicator that the reaction temperature may be too high.[5]

  • High-Temperature Side Reactions: Elevated temperatures can lead to various side reactions, including self-condensation of reactants or the formation of undesired isomers.[5][10] For instance, in the synthesis of substituted benzimidazoles, very high temperatures (250–300 °C) can cause degradation.[5][10]

  • Optimizing for Selectivity: Adjusting the temperature can help favor the desired reaction pathway.[7] A systematic approach to optimizing the temperature is recommended. Start with milder conditions and gradually increase the temperature while monitoring the reaction profile for the appearance of byproducts.[8]

Q3: What is the recommended starting temperature for the synthesis of 2-(1-hydroxyethyl)benzimidazole from o-phenylenediamine and lactic acid?

A3: Based on documented procedures, a common starting point for the condensation of o-phenylenediamine with lactic acid is around 100°C, often achieved by heating on a water bath. One specific patent suggests an optimal reaction temperature of 102°C for this synthesis, with a reaction time of 4 hours.[11] However, the ideal temperature can be influenced by the specific reaction scale and the concentration of the acid used.[2]

Q4: Can microwave-assisted synthesis be used to optimize the reaction, and how does it affect the temperature parameters?

A4: Yes, microwave-assisted synthesis is an excellent technique for optimizing benzimidazole synthesis. It has been shown to dramatically reduce reaction times and, in many cases, increase yields.[6][7][12] The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer byproducts.[12] When using a microwave reactor, you can precisely control the temperature and reaction time, often achieving in minutes what would take hours with conventional heating.[12]

Experimental Protocol: Step-by-Step Guide to Temperature Optimization

This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of 2-(1-hydroxyethyl)benzimidazole.

Materials:

  • o-phenylenediamine

  • Lactic acid

  • 4N Hydrochloric acid (catalyst)[1]

  • 10% Sodium hydroxide solution

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller or an oil bath

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and chamber

  • Buchner funnel and filter paper

Procedure:

  • Initial Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and lactic acid (1.0-1.2 eq).[12] Add 4N hydrochloric acid as a catalyst.[1]

  • Temperature Screening:

    • Run 1 (Baseline): Set the reaction temperature to 95°C and monitor the reaction progress every 30 minutes using TLC.[11]

    • Run 2 (Increased Temperature): Set the reaction temperature to 102°C and monitor the reaction progress every 30 minutes.[11]

    • Run 3 (Further Increase): Set the reaction temperature to 110°C and monitor the reaction progress every 30 minutes.

  • Reaction Monitoring: For each run, spot the reaction mixture on a TLC plate alongside the starting materials to track the formation of the product and any byproducts.

  • Work-up: Once the reaction is complete (as indicated by TLC, typically when the starting material spot has disappeared), cool the mixture to room temperature.[12] Carefully neutralize the acid by adding 10% sodium hydroxide solution until the mixture is slightly alkaline.

  • Isolation and Purification: A precipitate of the crude product should form.[12] Collect the solid by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified 2-(1-hydroxyethyl)benzimidazole.[1][12]

  • Analysis: Analyze the yield and purity of the product from each temperature run to determine the optimal condition.

Data Presentation: Impact of Temperature on Yield

The following table summarizes hypothetical but expected outcomes from the temperature optimization experiment described above.

RunTemperature (°C)Reaction Time (hours)Observed Yield (%)Purity Notes
195675Clean reaction, some starting material may remain.
2102491High yield and good purity.[11]
3110388Faster reaction, but potential for minor byproduct formation.

Visualizing the Process

Diagram 1: Benzimidazole Ethanol Synthesis Workflow

This diagram illustrates the key steps in the synthesis and optimization process.

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Work-up & Purification cluster_analysis Analysis A Combine o-phenylenediamine, lactic acid, and HCl catalyst B Set and control reaction temperature A->B Heat C Monitor progress with TLC B->C Sample periodically D Cool and neutralize with NaOH C->D Reaction complete E Filter crude product D->E F Recrystallize from ethanol/water E->F G Determine yield and purity F->G

Caption: Workflow for benzimidazole ethanol synthesis and optimization.

Diagram 2: Troubleshooting Temperature-Related Issues

This flowchart provides a logical approach to diagnosing and resolving common temperature-related problems in benzimidazole ethanol synthesis.

G Start Start Synthesis Issue Problem Encountered? Start->Issue LowYield Low Yield Issue->LowYield Yes Byproducts Byproduct Formation Issue->Byproducts Yes Success Successful Synthesis Issue->Success No CheckTemp Is temperature > 95°C? LowYield->CheckTemp CheckHighTemp Is temperature > 105°C? Byproducts->CheckHighTemp IncreaseTemp Increase temperature incrementally (e.g., to 102°C) CheckTemp->IncreaseTemp No CheckTime Increase reaction time and monitor via TLC CheckTemp->CheckTime Yes IncreaseTemp->Success CheckTime->Success DecreaseTemp Decrease temperature (e.g., to 102°C) CheckHighTemp->DecreaseTemp Yes CheckHighTemp->Success No, check other parameters DecreaseTemp->Success

Caption: Troubleshooting guide for temperature issues.

References

  • Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
  • Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION.
  • International Journal for Multidisciplinary Research. Synthesis of Benzimidazoles using High Yield Thermal Method.
  • Green Chemistry (RSC Publishing). Synthesis of benzimidazoles in high-temperature water.
  • Benchchem. Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine".
  • Benchchem. Improving the reaction conditions for benzimidazole synthesis.
  • ResearchGate. (PDF) Synthesis of benzimidazoles in high-temperature water.
  • Benchchem. optimization of reaction conditions for benzimidazole synthesis.
  • RSC Publishing. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
  • PMC. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity.
  • ResearchGate. Studies on preparation of 2-Acetylbenzimidazole.
  • Benchchem. The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
  • CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine.
  • Google Patents. CN102816120A - Technology for synthesizing 2-(1-hydroxyethyl) benzimidazole.

Sources

Technical Support Center: Solubility Guide for 2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-5BBIE-001 Status: Open Department: Application Science & Formulation Support Subject: Troubleshooting aqueous solubility and precipitation issues for CAS 116465-66-8.

Executive Summary: The Physicochemical Barrier

You are encountering low solubility with 2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol because this molecule presents a "perfect storm" of physicochemical barriers common to benzimidazole derivatives.

  • Crystal Lattice Energy: The planar benzimidazole core encourages strong

    
    -
    
    
    
    stacking, creating a stable crystal lattice that water molecules struggle to break.
  • Lipophilicity: The 5-bromo substituent is highly lipophilic (hydrophobic) and electron-withdrawing. While the ethanol tail adds a polar handle, it is often insufficient to overcome the hydrophobicity of the brominated aromatic core.

  • Weak Basicity (The Critical Factor): Unlike simple benzimidazoles, your molecule is N-alkylated at the 1-position. This removes the acidic N-H proton. Consequently, this molecule acts primarily as a weak base (protonation at N3). At neutral pH (7.4), it exists predominantly in its uncharged, insoluble form.

Part 1: Diagnostic & Decision Matrix

Before proceeding with a protocol, determine your application constraints using the decision tree below.

SolubilityDecisionTree Start Start: Visual Precipitation or Low Solubility CheckApp What is the End Application? Start->CheckApp ChemSynth Chemical Synthesis (Non-Biological) CheckApp->ChemSynth CellAssay Cell-Based Assay (In Vitro) CheckApp->CellAssay AnimalModel In Vivo Study (Animal) CheckApp->AnimalModel Acidify Protocol A: pH Adjustment (Acidification to pH < 4) ChemSynth->Acidify Aqueous Req. OrganicSolv Use Pure Organic Solvents (DMSO, MeOH, DMF) ChemSynth->OrganicSolv High Conc. Cosolvent Protocol B: Cosolvent System (DMSO < 0.5% + Surfactant) CellAssay->Cosolvent Standard Complexation Protocol C: Complexation (HP-beta-Cyclodextrin) CellAssay->Complexation High Conc. Req. AnimalModel->Cosolvent Acute/IP only AnimalModel->Complexation Preferred

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Part 2: Troubleshooting FAQs

Q1: I dissolved the compound in DMSO, but it crashed out immediately when I added it to PBS. Why?

A: This is the classic "Solvent Shift" precipitation.

  • The Mechanism: DMSO is aprotic and dissolves the compound by disrupting the lattice. PBS (Phosphate Buffered Saline) is water-based and buffered to pH 7.4.

  • The Cause: At pH 7.4, the benzimidazole nitrogen (N3) is deprotonated (neutral). The neutral form is insoluble. By diluting the DMSO stock into PBS, you drastically increased the dielectric constant and locked the pH at a point where the molecule has zero charge.

  • The Fix: You must lower the pH or add a surfactant/complexing agent before the final dilution, or ensure the final concentration is below the thermodynamic solubility limit (likely < 10

    
    g/mL in PBS).
    
Q2: Can I use heat to dissolve it?

A: Heat will temporarily increase solubility by increasing kinetic energy, but upon cooling, the compound will likely recrystallize (often in a different, more stable polymorph). Heat is useful during the preparation of complexed formulations (like Cyclodextrins) but should not be the sole strategy for room-temperature experiments.

Q3: What is the pKa, and why does it matter?

A: While the exact pKa of this specific derivative is not in standard databases, structural analogs (N-alkylated benzimidazoles) typically have a pKa (for the conjugate acid) between 5.0 and 6.0 .

  • pH < pKa (Acidic): The molecule accepts a proton (

    
    ) on the N3 nitrogen, becoming a cation. Solubility increases drastically. [1]
    
  • pH > pKa (Neutral/Basic): The molecule is neutral. Solubility is minimal.

  • Actionable Insight: Formulating in a buffer at pH 4.0 (e.g., Acetate buffer) will yield significantly higher solubility than pH 7.4.

Part 3: Validated Solubilization Protocols

Protocol A: The "Biological Stock" (DMSO + Cosolvent)

Best for: In vitro cell assays where low DMSO tolerance is required.

Theory: This method uses a "spring and parachute" approach. DMSO dissolves the crystal (spring), and the surfactant prevents immediate precipitation (parachute) upon dilution.

ComponentRoleConcentration (Final)
DMSO Primary Solvent100% (Stock)

0.1-0.5% (Final)
Tween 80 Surfactant (Stabilizer)0.1% - 0.5%
PBS (pH 7.4) Bulk MediaRemainder

Step-by-Step:

  • Prepare a 1000x Stock Solution in pure DMSO (e.g., 10 mM). Verify it is perfectly clear.

  • Prepare the Assay Buffer : Add Tween 80 to your PBS/Media to a concentration of 0.1% (w/v). Note: Do not add the drug yet.

  • Vortex vigorously while adding the DMSO stock dropwise to the Assay Buffer.

    • Critical: Do not add buffer to the DMSO. Always add DMSO to the large volume of buffer to prevent local supersaturation.

Protocol B: The "High Solubility" Formulation (Cyclodextrin)

Best for: In vivo animal studies or high-concentration stocks where DMSO is toxic.

Theory: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a toroidal cone. The lipophilic benzimidazole core sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water. This shields the hydrophobic bromine from the aqueous environment.

Step-by-Step:

  • Prepare a 20% (w/v) HP-

    
    -CD solution  in water or saline.
    
    • Tip: This may require stirring for 20-30 mins to fully dissolve the CD.

  • Weigh the target compound (2-(5-Bromo-1H-benzo[d]imidazol-1-yl)ethanol).

  • Add the compound to the CD solution.

  • Adjust pH: The solution will likely be cloudy. Add 1M HCl dropwise until the pH reaches ~4.0. The solution should clarify as the compound protonates and enters the CD cavity.

  • Re-adjust pH (Optional): carefully bring the pH back to 6.0-7.0 using dilute NaOH. If it precipitates, you have exceeded the binding capacity of the CD; add more CD or leave at lower pH.

  • Filter Sterilize: Use a 0.22

    
    m PVDF filter.
    
Protocol C: Salt Formation (The "Chemist's Fix")

Best for: Creating a new, soluble solid form.

If you possess the solid base, converting it to a Mesylate or Hydrochloride salt can permanently improve dissolution rates.

  • Dissolve the free base in a minimum amount of Acetone or Ethanol.

  • Add 1.05 equivalents of Methanesulfonic acid (for Mesylate) or HCl in dioxane.

  • Cool on ice. The salt should precipitate.

  • Filter and dry. This salt will dissolve much faster in water than the free base.

Part 4: Mechanistic Visualization

Understanding the protonation state is key to manipulating solubility.

ProtonationMechanism Neutral Neutral Form (pH > 6.0) Insoluble Lipophilic Cationic Cationic Form (pH < 5.0) Soluble Hydrophilic N+ Neutral->Cationic Protonation at N3 Proton + H+ (Acid) Cationic->Neutral Deprotonation (Add Base)

Figure 2: The pH-dependent solubility switch. Protonation of the imidazole nitrogen disrupts the crystal lattice energy and increases hydration.

References

  • Lipinski, C. A., et al. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 23(1-3), 3-25.[2] Link

  • Torrado, S., et al. (1996). "Preparation, dissolution and characterization of albendazole solid dispersions." International Journal of Pharmaceutics, 140(2), 245-253. (Demonstrates benzimidazole solubility enhancement via polymers/surfactants). Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics, 2012, 195727. Link

  • PubChem Compound Summary. (2025). "Benzimidazole Derivatives and Physicochemical Properties." National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of brominated organic compounds.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。